molecular formula C13H20N2O B2370542 1-[2-(4-Methoxyphenyl)ethyl]piperazine CAS No. 55455-94-2

1-[2-(4-Methoxyphenyl)ethyl]piperazine

Cat. No. B2370542
CAS RN: 55455-94-2
M. Wt: 220.316
InChI Key: AEKYWULYABXXHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[2-(4-Methoxyphenyl)ethyl]piperazine” is a chemical compound with the molecular formula C13H20N2O and a molecular weight of 220.31 . It is a derivative of piperazine .


Molecular Structure Analysis

The InChI code for “1-[2-(4-Methoxyphenyl)ethyl]piperazine” is 1S/C13H20N2O/c1-16-13-4-2-12(3-5-13)6-9-15-10-7-14-8-11-15/h2-5,14H,6-11H2,1H3 . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

“1-[2-(4-Methoxyphenyl)ethyl]piperazine” is a powder with a melting point of 58-60°C .

Scientific Research Applications

Synthesis of Piperazine Derivatives

Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . The compound “1-[2-(4-Methoxyphenyl)ethyl]piperazine” can be used in the synthesis of piperazine derivatives. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Pharmaceutical Applications

The piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Therefore, “1-[2-(4-Methoxyphenyl)ethyl]piperazine” could potentially be used in the development of these types of pharmaceuticals.

Antagonist of Somatostatin Receptor Type 3

Some 1,3-disubstituted derivatives of tryptoline, which can be synthesized from “1-[2-(4-Methoxyphenyl)ethyl]piperazine”, are known to act as an antagonist of somatostatin receptor type 3 .

Antiviral Agent for Tobacco Mosaic Virus

Certain derivatives of “1-[2-(4-Methoxyphenyl)ethyl]piperazine” have been found to act as antiviral agents against the tobacco mosaic virus .

Antioxidant as a Radical Scavenger

Some derivatives of “1-[2-(4-Methoxyphenyl)ethyl]piperazine” have been found to act as antioxidants and radical scavengers .

Preparation of 2-Substituted Chiral Piperazines

“1-[2-(4-Methoxyphenyl)ethyl]piperazine” may be used in the preparation of 2-substituted chiral piperazines .

Synthesis of Urapidil

“1-[2-(4-Methoxyphenyl)ethyl]piperazine” can be used in the synthesis of urapidil, a drug used to treat high blood pressure .

Synthesis of Benzo[d]imidazole Derivatives

“1-[2-(4-Methoxyphenyl)ethyl]piperazine” may be used in the preparation of benzo[d]imidazole derivatives .

Safety and Hazards

This compound is classified as an irritant, with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-16-13-4-2-12(3-5-13)6-9-15-10-7-14-8-11-15/h2-5,14H,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEKYWULYABXXHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(4-Methoxyphenyl)ethyl]piperazine

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